molecular formula C14H28NaO5S B1324455 Sodium 2-(dodecanoyloxy)ethanesulfonate CAS No. 7381-01-3

Sodium 2-(dodecanoyloxy)ethanesulfonate

Cat. No.: B1324455
CAS No.: 7381-01-3
M. Wt: 331.43 g/mol
InChI Key: ASWMWKKTSMFBCL-UHFFFAOYSA-N
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Description

Sodium 2-(dodecanoyloxy)ethanesulfonate is an anionic surfactant known for its amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) parts. This compound is commonly used in various industrial and research applications due to its ability to lower surface tension and form micelles, which are aggregates of surfactant molecules that can solubilize oils and dirt in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-(dodecanoyloxy)ethanesulfonate is typically synthesized through the esterification of isethionic acid (2-hydroxyethanesulfonic acid) with dodecanoic acid (lauric acid), followed by neutralization with sodium hydroxide . The reaction conditions generally involve:

    Esterification: This step requires an acidic catalyst and is carried out at elevated temperatures to facilitate the formation of the ester bond.

    Neutralization: The esterified product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction is typically carried out in batch reactors, and the product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(dodecanoyloxy)ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

Sodium 2-(dodecanoyloxy)ethanesulfonate finds applications in various fields due to its surfactant properties:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

    Industry: Commonly used in detergents, personal care products, and emulsifiers.

Comparison with Similar Compounds

Sodium 2-(dodecanoyloxy)ethanesulfonate is often compared with other surfactants such as:

Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its mildness and effectiveness in both industrial and research settings .

Properties

CAS No.

7381-01-3

Molecular Formula

C14H28NaO5S

Molecular Weight

331.43 g/mol

IUPAC Name

sodium;2-dodecanoyloxyethanesulfonate

InChI

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);

InChI Key

ASWMWKKTSMFBCL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na]

7381-01-3

Pictograms

Irritant

Origin of Product

United States

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